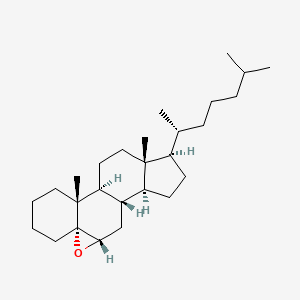

5,6alpha-Epoxy-5alpha-cholestane

Description

Structure

3D Structure

Properties

Molecular Formula |

C27H46O |

|---|---|

Molecular Weight |

386.7 g/mol |

IUPAC Name |

(1S,2R,7R,9S,11S,12S,15R,16R)-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecane |

InChI |

InChI=1S/C27H46O/c1-18(2)9-8-10-19(3)21-11-12-22-20-17-24-27(28-24)15-7-6-14-26(27,5)23(20)13-16-25(21,22)4/h18-24H,6-17H2,1-5H3/t19-,20+,21-,22+,23+,24+,25-,26-,27+/m1/s1 |

InChI Key |

OJFSRAVBTAGBIM-UXWTYBCRSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCCC5)C)O4)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]4[C@@]5([C@@]3(CCCC5)C)O4)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCCC5)C)O4)C |

Origin of Product |

United States |

Chemical Synthesis and Analog Preparation of 5,6alpha Epoxy 5alpha Cholestane

De Novo Synthetic Methodologies

The creation of 5,6α-Epoxy-5α-cholestane and its isomers from precursor molecules is a fundamental aspect of its chemistry. These methods focus on the introduction of the epoxide ring and the control of its stereochemistry.

Epoxidation Reactions of Cholestane (B1235564) Precursors

The primary method for synthesizing 5,6α-Epoxy-5α-cholestane involves the epoxidation of cholesterol. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out by treating a solution of cholesterol in a suitable solvent, such as methylene (B1212753) chloride, with m-CPBA. The peracid delivers an oxygen atom to the C5-C6 double bond of the cholesterol molecule, forming the epoxide ring. The α-epoxide is generally the major product due to the steric hindrance on the β-face of the cholesterol molecule. Following the reaction, the excess peracid is quenched, and the product is purified by crystallization or chromatography to yield 5,6α-Epoxy-5α-cholestane.

In a typical laboratory-scale synthesis, cholesterol is dissolved in a chlorinated solvent and treated with a slight excess of m-CPBA. The reaction proceeds at room temperature and is monitored for completion. Upon completion, the reaction mixture is washed with a reducing agent solution, such as sodium sulfite, to destroy any remaining peracid, followed by washes with a basic solution, like sodium bicarbonate, to remove the resulting m-chlorobenzoic acid. The organic layer is then dried and the solvent evaporated to give the crude product, which is then purified.

Stereoselective Synthetic Pathways for Diastereoisomers

The stereochemistry of the epoxide ring in cholestane derivatives is critical for their biological activity. 5,6α-Epoxy-5α-cholestane and its diastereomer, 5,6β-Epoxy-5β-cholestane, exhibit different biological properties. While the epoxidation of cholesterol predominantly yields the α-isomer, stereoselective methods can be employed to favor the formation of one diastereomer over the other.

The stereoselective synthesis of the α-oxide can be achieved by direct epoxidation of 7-dehydrocholesterol (B119134) with a peracid in the presence of an aqueous buffer. lookchem.com The presence of the C7-C8 double bond influences the stereochemical outcome of the epoxidation at the C5-C6 position.

Furthermore, enzymatic reactions can be highly stereoselective. For instance, cholesterol-5,6-epoxide hydrolase (ChEH) catalyzes the stereoselective hydration of both 5,6α- and 5,6β-epoxycholestane to cholestane-3β,5α,6β-triol. nih.govwikipedia.org While this is a metabolic reaction, the principles of stereoselective enzymatic catalysis can inform synthetic strategies. The production of 5,6α-EC has been reported to occur stereoselectively in the bovine adrenal cortex, mediated by a cytochrome P450 enzyme. nih.govresearchgate.net

Preparation of Labeled Analogs for Research Applications

Labeled analogs of 5,6α-Epoxy-5α-cholestane are indispensable tools in research, particularly for quantitative analysis and as mechanistic probes.

Synthesis of Deuterated Derivatives for Isotope Dilution Analysis

Isotope dilution mass spectrometry is a highly accurate method for the quantification of oxysterols in biological samples. nih.govresearchgate.netfigshare.com This technique requires stable isotope-labeled internal standards. For the analysis of 5,6α-Epoxy-5α-cholestane, deuterated analogs are synthesized. nih.gov

The synthesis of these deuterated standards involves incorporating deuterium (B1214612) atoms into the cholestane skeleton. A study detailing the determination of nine cholesterol oxidation products in human plasma utilized a corresponding deuterium-labeled internal standard for each analyte, including 5,6α-epoxy-5α-cholestan-3β-ol. nih.gov These standards typically contain three to six deuterium atoms. nih.gov The synthesis of hexadeuterio (d6) derivatives of 5,6α-epoxy-5α-cholestan-3β-ol has also been described. nih.gov The use of these labeled compounds is considered an absolute requirement for the accurate quantification of the corresponding non-labeled oxysterols in complex biological matrices. nih.gov

Production of Fluorinated Analogs as Mechanistic Probes

Fluorinated analogs of sterols are valuable tools for probing biological mechanisms. The introduction of fluorine atoms can alter the electronic properties and metabolic stability of the molecule without significantly changing its size.

The preparation of heptafluoro (F7) analogs of various oxygenated cholesterol derivatives, including 5,6α-epoxy-5α-cholestan-3β-ol, has been reported. nih.gov These fluorinated compounds can serve as useful internal standards for quantification and as probes to study the interactions of the oxysterol with proteins and enzymes. nih.gov

Derivatization Strategies for Structural Modification

Chemical derivatization of 5,6α-Epoxy-5α-cholestane is employed to modify its structure, which can alter its biological activity or facilitate its analysis.

The epoxide ring of 5,6α-EC is susceptible to ring-opening reactions. Under catalytic conditions, it reacts with nucleophiles in a stereoselective manner. For example, reaction with aminoethanol or mercaptoethanol leads to the formation of 6β-substituted-5α-cholestan-3β,5α-diols through a trans-diaxial opening of the epoxide ring. nih.gov In contrast, its diastereomer, 5,6β-EC, is reported to be unreactive under similar conditions. nih.gov

Synthesis of Aminosterols from 5,6α-Epoxy-5α-cholestane

The synthesis of aminosterols from 5,6α-epoxy-5α-cholestane and its derivatives proceeds through the nucleophilic opening of the epoxide ring. This reaction is not spontaneous and typically requires the presence of a catalyst and elevated temperatures to overcome the stability of the epoxide. nih.gov The attack of an amine nucleophile on the epoxide ring of 5,6α-epoxy-5α-cholestane and its analogs, such as the 3β-hydroxy, 3β-chloro, and 3β-acetoxy derivatives, leads to the formation of 6β-amino-5α-cholestan-5-ol derivatives.

One established method involves the reaction of the steroidal epoxide with urea (B33335) in a solvent such as dimethylformamide (DMF). This reaction can yield a mixture of products, including the primary aminosterol, as well as N-formylated and N-amido derivatives. The reaction also produces the corresponding 5α-cholestane-5,6β-diol as a byproduct.

Another approach involves the direct reaction of the epoxide with amines. For instance, the reaction of 5,6α-epoxy-5α-cholestan-3β-ol with aminoethanol under catalytic conditions results in the formation of a single addition product, 5α-hydroxy-6β-[2-hydroxyethylamino]cholestan-3β-ol. nih.gov The regioselectivity of the reaction, with the nucleophile attacking at the C-6 position, is a key feature of the epoxide ring opening in this steroid system.

The table below summarizes the synthesis of various aminosterols from 5,6α-epoxy-5α-cholestane and its analogs.

| Starting Material | Reagent(s) | Solvent | Product(s) |

| 5,6α-Epoxy-5α-cholestane | Urea | Dimethylformamide | 6β-Amino-5α-cholestan-5-ol, 6β-Amino-N-formyl-5α-cholestan-5-ol, 6β-Amino-N-amido-5α-cholestan-5-ol, 5α-Cholestane-5,6β-diol |

| 3β-Chloro-5,6α-epoxy-5α-cholestane | Urea | Dimethylformamide | 3β-Chloro-6β-amino-5α-cholestan-5-ol, 3β-Chloro-6β-amino-N-formyl-5α-cholestan-5-ol, 3β-Chloro-6β-amino-N-amido-5α-cholestan-5-ol, 3β-Chloro-5α-cholestane-5,6β-diol |

| 3β-Acetoxy-5,6α-epoxy-5α-cholestane | Urea | Dimethylformamide | 3β-Acetoxy-6β-amino-5α-cholestan-5-ol, 3β-Acetoxy-6β-amino-N-formyl-5α-cholestan-5-ol, 3β-Acetoxy-6β-amino-N-amido-5α-cholestan-5-ol, 3β-Acetoxy-5α-cholestane-5,6β-diol, N-Carboxyl derivative |

| 5,6α-Epoxy-5α-cholestan-3β-ol | Aminoethanol | Ethanol (B145695) (reflux) | 5α-Hydroxy-6β-[2-hydroxyethylamino]cholestan-3β-ol |

Introduction of Other Functional Groups (e.g., Acetate)

The introduction of an acetate (B1210297) functional group is a common modification in steroid chemistry, often utilized to protect hydroxyl groups or to modulate the biological activity of the molecule. In the context of 5,6α-epoxy-5α-cholestane, the acetate group is typically introduced prior to the epoxidation step.

The synthesis of 3β-acetoxy-5,6α-epoxy-5α-cholestane begins with the acetylation of a suitable precursor, most commonly cholesterol. The hydroxyl group at the C-3 position of cholesterol is acetylated using reagents such as acetic anhydride (B1165640) in the presence of a base like pyridine, or with acetyl chloride. This reaction yields cholesteryl acetate.

Following the formation of cholesteryl acetate, the 5,6-double bond is then epoxidized to create the desired 3β-acetoxy-5,6α-epoxy-5α-cholestane. This epoxidation is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The stereochemistry of the epoxidation is directed by the existing stereochemistry of the steroid, leading to the formation of the α-epoxide as the major product.

The table below outlines the general steps for the synthesis of 3β-acetoxy-5,6α-epoxy-5α-cholestane.

| Reaction Step | Starting Material | Reagent(s) | Product |

| Acetylation | Cholesterol | Acetic anhydride/Pyridine or Acetyl chloride | Cholesteryl acetate |

| Epoxidation | Cholesteryl acetate | meta-Chloroperoxybenzoic acid (m-CPBA) | 3β-Acetoxy-5,6α-epoxy-5α-cholestane |

This two-step process provides an efficient route to an important analog of 5,6α-epoxy-5α-cholestane, which can then be used in further synthetic transformations, such as the synthesis of the corresponding acetoxy-aminosterols as detailed in the previous section.

Chemical Reactivity and Mechanistic Investigations of 5,6alpha Epoxy 5alpha Cholestane

Reactivity Profile Towards Nucleophilic Reagents

Apparent Unreactivity under Physiological Conditions

Contrary to the expected reactivity of epoxides as alkylating agents, 5,6α-epoxy-5α-cholestane (5,6α-EC) displays a surprising lack of reactivity towards nucleophiles under non-catalytic, physiological conditions. nih.govresearchgate.net Studies have shown that even at a physiological temperature of 37°C, 5,6α-EC does not spontaneously react with various nucleophiles, including those with primary amine and thiol groups, or even a complex mixture of nucleophiles found in cell culture medium. nih.gov This stability contrasts sharply with the known reactivity of other epoxides, such as the carcinogen styrene-oxide, which readily forms adducts under similar conditions. nih.govresearchgate.net The inherent stability of the epoxide ring in 5,6α-EC suggests that it does not act as a spontaneous alkylating agent in biological systems. nih.govresearchgate.net

The substitution pattern of the epoxide ring contributes to this stability. The C5 position is fully substituted, preventing bimolecular nucleophilic substitution (SN2) reactions. mdpi.com While the C6 position is a tertiary center, steric hindrance from the adjacent fully substituted C5 and the C19β-methyl group impedes the approach of nucleophiles to the α-face of the epoxide. mdpi.com

Catalytic Ring-Opening Reactions of the Oxirane Moiety

While stable under physiological conditions, the oxirane ring of 5,6α-EC can undergo ring-opening reactions in the presence of a catalyst. nih.govepa.gov These reactions are stereoselective, with 5,6α-EC being the reactive diastereoisomer, while the corresponding 5,6β-epoxide remains unreactive under the same catalytic conditions. nih.gov The catalytic conditions typically involve heating in a solvent like ethanol (B145695) with a catalyst such as lithium perchlorate (B79767) (LiClO₄). nih.gov

The catalytic ring-opening of 5,6α-EC with nucleophiles leads to the formation of cholestan-3β,5α-diol-6β-substituted compounds. nih.gov This outcome indicates a trans-diaxial opening of the epoxide ring, which is characteristic of an SN2 mechanism. nih.gov The nucleophile attacks the C6 position, resulting in the formation of a new bond on the β-face of the steroid, while the epoxide oxygen opens to form a hydroxyl group at the C5α position. nih.gov

Under catalytic conditions, 5,6α-EC reacts with thiol-containing nucleophiles, such as 2-mercaptoethanol (B42355) (ME). nih.gov This reaction yields a 5α-hydroxy-6β-[2-hydroxyethylsulfanyl]cholestan-3β-ol adduct. nih.gov The reaction proceeds with a modest yield, highlighting the need for catalysis to overcome the inherent stability of the epoxide. nih.gov

Similarly, amino-containing nucleophiles like 2-aminoethanol (AE) can open the epoxide ring of 5,6α-EC under catalytic conditions. nih.gov The product of this reaction is 5α-hydroxy-6β-[2-hydroxyethylamino]cholestan-3β-ol. nih.gov The formation of this adduct further supports the SN2-type mechanism with nucleophilic attack at the C6 position. nih.gov

Interactive Data Table: Catalytic Ring-Opening Reactions of 5,6α-Epoxy-5α-cholestane

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| 2-Mercaptoethanol (ME) | 5α-Hydroxy-6β-[2-hydroxyethylsulfanyl]cholestan-3β-ol | Refluxing in ethanol with LiClO₄ | 7 | nih.gov |

| 2-Aminoethanol (AE) | 5α-Hydroxy-6β-[2-hydroxyethylamino]cholestan-3β-ol | Refluxing in ethanol with LiClO₄ | 2 | nih.gov |

Stereochemical Influences on Chemical Reactivity

The stereochemistry of the cholestane (B1235564) backbone and the epoxide ring plays a crucial role in the reactivity of 5,6α-EC. The α-orientation of the epoxide ring in 5,6α-EC makes the C6 position susceptible to nucleophilic attack from the less hindered β-face, leading to the observed trans-diaxial opening. nih.gov In contrast, the β-epoxide isomer is unreactive under the same catalytic conditions, likely due to increased steric hindrance that prevents the approach of nucleophiles. nih.gov The rigid chair conformation of the steroid rings also influences the trajectory of the incoming nucleophile, favoring the specific stereochemical outcome of the reaction. nih.gov This stereoselectivity is also observed in enzymatic reactions, where 5,6α-EC is a preferred substrate for enzymes like glutathione (B108866) transferase B compared to its β-isomer. nih.govmdpi.com

Comparative Reactivity of Alpha- and Beta-Diastereoisomers

The chemical reactivity of the epoxide ring in cholesterol derivatives is significantly influenced by its stereochemistry. The two diastereoisomers, 5,6α-epoxy-5α-cholestane (also referred to as 5,6α-epoxycholesterol or cholesterol α-oxide) and its β-counterpart, 5,6β-epoxy-5β-cholestane (5,6β-epoxycholesterol or cholesterol β-oxide), exhibit marked differences in their susceptibility to nucleophilic attack and enzymatic transformations.

Research has demonstrated that both the α- and β-epoxides are generally stable and unreactive towards nucleophiles under non-catalytic conditions at both ambient and physiological temperatures (37°C). nih.gov This stability is in contrast to many other aliphatic and aromatic epoxides. nih.gov However, under catalytic conditions, a clear divergence in reactivity emerges. Specifically, the 5,6α-diastereoisomer undergoes a catalyzed, trans-diaxial ring-opening reaction, whereas the 5,6β-diastereoisomer remains largely unreactive even in the presence of a catalyst. nih.gov

For instance, when heated in ethanol at 79°C with nucleophiles such as aminoethane (AE) or mercaptoethanol (ME), 5,6α-epoxy-5α-cholestane shows a low but definite reactivity. The addition of a Lewis acid catalyst like lithium perchlorate (LiClO₄) significantly increases the reaction yield for the α-epoxide. In stark contrast, the β-epoxide shows no reaction under the same conditions. nih.gov This selective reactivity highlights a fundamental difference between the two isomers. nih.gov The ring-opening of the 5,6α-epoxide with these nucleophiles under catalytic conditions leads to the formation of cholestan-3β,5α-diol-6β-substituted compounds. nih.gov

Table 1: Comparative Reactivity of 5,6-Epoxycholestane Diastereoisomers with Nucleophiles

Diastereoisomer Nucleophile Conditions Catalyst Product Yield (%) Reference 5,6α-Epoxy-5α-cholestane Aminoethane (AE) Refluxing Ethanol (79°C) None 2% nih.gov 5,6β-Epoxy-5β-cholestane Aminoethane (AE) Refluxing Ethanol (79°C) None 0% nih.gov 5,6α-Epoxy-5α-cholestane Mercaptoethanol (ME) Refluxing Ethanol (79°C) None 7% nih.gov 5,6β-Epoxy-5β-cholestane Mercaptoethanol (ME) Refluxing Ethanol (79°C) None 0% nih.gov 5,6α-Epoxy-5α-cholestane Aminoethane (AE) Refluxing Ethanol (79°C) LiClO₄ 25% nih.gov 5,6β-Epoxy-5β-cholestane Aminoethane (AE) Refluxing Ethanol (79°C) LiClO₄ 0% nih.gov 5,6α-Epoxy-5α-cholestane Mercaptoethanol (ME) Refluxing Ethanol (79°C) LiClO₄ 53% nih.gov 5,6β-Epoxy-5β-cholestane Mercaptoethanol (ME) Refluxing Ethanol (79°C) LiClO₄ 0% nih.gov

The difference in reactivity is attributed to conformational distinctions between the diastereoisomers. While the A, C, and D rings are in a chair conformation in both isomers, the B ring is twisted, but with a different distortion at the A/B ring junction for each. nih.gov This structural variance likely affects the accessibility of the epoxide ring to incoming nucleophiles and its ability to adopt the necessary transition state geometry for the ring-opening reaction.

This differential reactivity extends to enzymatic transformations. Lipases, for example, can discriminate between the two diastereomers, which is a property exploited for the synthesis of stereoisomerically pure 3β-hydroxy-5,6-epoxysteroids. core.ac.uk Studies on the lipase-mediated acylation of the 3β-hydroxyl group have shown that certain lipases are highly selective for one diastereomer over the other. core.ac.uk For instance, Novozym 435 (immobilized Candida antarctica lipase (B570770) B) and lipase AK (from Pseudomonas fluorescens) efficiently acylate 5,6β-epoxy-3β-hydroxysteroids, while 5,6α-epoxy-3β-hydroxysteroids are poor substrates for these enzymes. core.ac.uk Conversely, Candida rugosa lipase is more effective in acylating the 5,6α-epoxy diastereomer. core.ac.uk

Table 2: Enzymatic Acylation of 5,6-Epoxysteroid Diastereoisomers

Substrate Lipase Relative Conversion (%) Reference 5,6α-Epoxy-5α-cholestan-3β-ol Novozym 435 <5 5,6β-Epoxy-5β-cholestan-3β-ol Novozym 435 98 5,6α-Epoxy-5α-cholestan-3β-ol Lipase AK <5 5,6β-Epoxy-5β-cholestan-3β-ol Lipase AK 98 5,6α-Epoxy-5α-cholestan-3β-ol Candida rugosa lipase 60 5,6β-Epoxy-5β-cholestan-3β-ol Candida rugosa lipase 10

This enzymatic stereoselectivity provides a mild and efficient method for the separation of diastereomeric mixtures and the preparation of pure epoxysteroids, which can be challenging to achieve through purely chemical methods due to the sensitivity of the epoxide ring. core.ac.uk

Enzymatic Biotransformation and Metabolic Pathways of 5,6alpha Epoxy 5alpha Cholestane

Endogenous Formation Pathways

5,6alpha-Epoxy-5alpha-cholestane, an oxysterol, is generated within biological systems through both non-enzymatic and enzymatic processes. chemicalbook.com These pathways convert cholesterol into its epoxide derivative, which exists as two diastereoisomers, the 5,6α- and 5,6β-epoxides, depending on the orientation of the oxirane ring. nih.gov

One of the principal routes for the formation of this compound is through the autoxidation of cholesterol. chemicalbook.com This non-enzymatic process involves the reaction of cholesterol with reactive oxygen species, leading to the epoxidation of the double bond between carbons 5 and 6 of the sterol ring. researchgate.net Both this compound (also referred to as α-CE) and its isomer, 5,6beta-epoxy-5beta-cholestan-3beta-ol (β-CE), are recognized as major products of cholesterol autoxidation. nih.govresearchgate.net This spontaneous oxidation highlights a pathway for the formation of these epoxides independent of direct enzymatic catalysis.

In addition to autoxidation, this compound can be formed enzymatically through the action of cytochrome P450 (CYP) monooxygenases. researchgate.netnih.gov These enzymes are capable of catalyzing the epoxidation of a wide range of substrates, including endogenous molecules like cholesterol. nih.govnih.govmdpi.com The general mechanism involves the insertion of an oxygen atom across the double bond of the substrate. nih.gov In the context of cholesterol, specific CYP enzymes mediate the conversion of the Δ5 double bond into an epoxide ring. nih.govresearchgate.net Research has shown that this enzymatic epoxidation can be a significant pathway for the production of cholesterol epoxides in certain tissues. researchgate.net

A key feature of the cytochrome P450-mediated pathway is its stereoselectivity. Research has demonstrated that the enzymatic epoxidation of cholesterol can preferentially form one diastereoisomer over the other. Specifically, studies in the bovine adrenal cortex have reported the stereoselective production of this compound by a cytochrome P450 enzyme. nih.govresearchgate.net This stereospecificity suggests a highly controlled enzymatic process, contrasting with the more random nature of autoxidation, and points to a potentially regulated biological role for the 5,6α-epoxide. nih.gov

Cytochrome P450-Mediated Epoxidation in Biological Systems

Cholesterol-5,6-Epoxide Hydrolase (ChEH) Activity

Once formed, this compound is a substrate for the enzyme Cholesterol-5,6-Epoxide Hydrolase (ChEH). semanticscholar.orgebi.ac.uk This enzyme plays a crucial role in the metabolic fate of cholesterol epoxides by catalyzing their hydration.

Cholesterol-5,6-Epoxide Hydrolase (EC 3.3.2.11) catalyzes the hydrolysis of the epoxide ring of both 5,6α- and 5,6β-cholesterol epoxides. nih.govresearchgate.net This enzymatic reaction involves the addition of a water molecule across the epoxide, resulting in the formation of a single product: cholestane-3beta,5alpha,6beta-triol. nih.govnih.govresearchgate.net The enzyme is effective with either the α- or β-epoxide as a substrate. wikipedia.org This hydration step is a critical detoxification pathway, as the epoxide precursors have been studied for potential reactivity, while the resulting triol enters different metabolic fates. nih.gov

Table 1: ChEH-Mediated Hydration of Cholesterol Epoxides

| Substrate | Enzyme | Product |

| 5,6alpha-Epoxy-5alpha-cholestan-3beta-ol | Cholesterol-5,6-Epoxide Hydrolase (ChEH) | Cholestane-3beta,5alpha,6beta-triol |

| 5,6beta-Epoxy-5beta-cholestan-3beta-ol | Cholesterol-5,6-Epoxide Hydrolase (ChEH) | Cholestane-3beta,5alpha,6beta-triol |

The molecular identity of Cholesterol-5,6-Epoxide Hydrolase was a subject of extensive research. It has been established that ChEH activity is carried out by a hetero-oligomeric complex of two proteins that are also involved in the post-lanosterol biosynthesis of cholesterol. nih.govnih.govresearchgate.net These two subunits are:

3beta-hydroxysteroid delta8-delta7-isomerase (D8D7I) : Also known as the emopamil (B1663351) binding protein (EBP), this is considered the catalytic subunit. wikipedia.org

3beta-hydroxysteroid delta7 reductase (DHCR7) : This subunit is considered regulatory. wikipedia.org

This enzyme complex is also known as the microsomal antiestrogen (B12405530) binding site (AEBS). nih.govnih.govwikipedia.org Studies involving the expression of these proteins in cells have confirmed their role in ChEH activity. The individual expression of either D8D7I or DHCR7 only slightly increases ChEH activity, whereas their co-expression is required to fully reconstitute the enzyme's function, indicating that the formation of a dimer is essential for its catalytic activity. nih.govnih.gov This complex is localized primarily on the endoplasmic reticulum of cells. wikipedia.org

Table 2: Components of the Cholesterol-5,6-Epoxide Hydrolase (ChEH) Complex

| Subunit | Alternative Name | Function in Complex |

| 3beta-hydroxysteroid delta8-delta7-isomerase | Emopamil Binding Protein (EBP) | Catalytic |

| 3beta-hydroxysteroid delta7 reductase | DHCR7 | Regulatory |

Molecular Characterization of the ChEH Enzyme Complex

Role of 3beta-Hydroxysterol-Delta8,Delta7-Isomerase

Research has revealed that the enzyme responsible for cholesterol-5,6-epoxide hydrolase activity is a hetero-oligomeric complex. nih.govnih.govwikipedia.org One of the essential subunits of this complex is 3beta-Hydroxysterol-Delta8,Delta7-Isomerase (D8D7I), also known as the emopamil binding protein (EBP). wikipedia.org While D8D7I is known for its role in the post-lanosterol stages of cholesterol biosynthesis, it also functions as the catalytic subunit of ChEH. wikipedia.org Studies have shown that the individual expression of D8D7I in cells results in only a slight increase in ChEH activity. nih.gov However, its co-expression with 3beta-Hydroxysterol-Delta7-Reductase is necessary to fully reconstitute the enzymatic activity, indicating a cooperative role in the hydration of this compound. nih.govdntb.gov.ua

Role of 3beta-Hydroxysterol-Delta7-Reductase

The second key component of the cholesterol-5,6-epoxide hydrolase complex is 3beta-Hydroxysterol-Delta7-Reductase (DHCR7). nih.govnih.govwikipedia.org This enzyme is also a crucial player in the final steps of cholesterol biosynthesis, where it catalyzes the reduction of 7-dehydrocholesterol (B119134) to cholesterol. In the context of this compound metabolism, DHCR7 acts as the regulatory subunit of ChEH. wikipedia.org Similar to D8D7I, the single expression of DHCR7 only marginally increases ChEH activity. nih.gov The formation of a dimer between D8D7I and DHCR7 is required for the full enzymatic function, highlighting the importance of this protein-protein interaction in the biotransformation of cholesterol epoxides. nih.gov

Association with the Microsomal Antiestrogen Binding Site (AEBS)

The cholesterol-5,6-epoxide hydrolase enzymatic complex has been identified as the microsomal antiestrogen binding site (AEBS). nih.govnih.govwikipedia.orgdntb.gov.ua This site is a high-affinity target for the anti-cancer drug tamoxifen (B1202) and other related compounds. nih.govwikipedia.org The substrates of ChEH, namely cholestan-5α,6α-epoxy-3β-ol (α-CE) and its isomer cholestan-5β,6β-epoxy-3β-ol (β-CE), as well as the product cholestane-3β,5α,6β-triol (CT), have been shown to be competitive ligands for tamoxifen binding to the AEBS. nih.gov This indicates a direct interaction of these cholesterol derivatives with the binding site. There is a strong positive correlation between the affinity of various ligands for the AEBS and their ability to inhibit ChEH activity, further solidifying the identity of ChEH as the AEBS. nih.govdntb.gov.ua

| Compound | Role in Relation to AEBS | IC50 for [3H]Tam Binding Inhibition | Apparent Ki for AEBS Binding |

| Cholestan-5α,6α-epoxy-3β-ol (α-CE) | Competitive Ligand | 153 ± 0.5 nM | 66.5 ± 0.2 nM |

| Cholestan-5β,6β-epoxy-3β-ol (β-CE) | Competitive Ligand | 394 ± 1 nM | 171.3 ± 1.4 nM |

| Cholestane-3β,5α,6β-triol (CT) | Competitive Ligand | 16.3 ± 0.6 μM | 7.1 ± 0.6 μM |

| Tamoxifen (Tam) | Prototypical AEBS Ligand | 5.9 ± 0.5 nM | Not Applicable |

Data sourced from competitive binding assays on rat liver microsomes. nih.gov

Substrate Stereoselectivity of ChEH

Cholesterol-5,6-epoxide hydrolase exhibits activity towards both the α- and β-diastereomers of cholesterol epoxide. nih.gov The enzyme converts both cholestan-5α,6α-epoxy-3β-ol and cholestan-5β,6β-epoxy-3β-ol to the same product, cholestane-3β,5α,6β-triol, with comparable efficiency. wikipedia.orgnih.gov Kinetic analyses have demonstrated that both isomers bind to a common catalytic site on the enzyme. nih.gov

| Substrate | Apparent Km |

| Cholestan-5α,6α-epoxy-3β-ol | 3.69 µM |

| Cholestan-5β,6β-epoxy-3β-ol | 4.42 µM |

Data from kinetic analysis of hepatic cholesterol-epoxide hydrolase. nih.gov

Interestingly, while both isomers are substrates, there is evidence for a stereoselective metabolism of 5,6α-epoxy-cholesterol under certain catalytic conditions, leading to the formation of cholestan-3β,5α-diol-6β-substituted compounds, whereas the 5,6β-isomer remains unreactive. nih.gov

Enzymatic Regulation and Inhibition Studies

The activity of cholesterol-5,6-epoxide hydrolase is subject to regulation by various molecules, including its own product and a range of synthetic and natural compounds. nih.govwikipedia.orgnih.gov

The product of the enzymatic reaction, cholestane-3β,5α,6β-triol, acts as a competitive inhibitor of ChEH. nih.gov This product inhibition may play a role in regulating the rate of cholesterol epoxide hydration in vivo. nih.gov

| Inhibitor | Type of Inhibition | Apparent Ki against α-epoxide | Apparent Ki against β-epoxide |

| Cholestane-3β,5α,6β-triol | Competitive | 10.8 µM | 6.8 µM |

Data from product inhibition studies of hepatic cholesterol-epoxide hydrolase. nih.gov

Furthermore, various oxysterols, which are oxidized derivatives of cholesterol, are effective inhibitors of ChEH. nih.govnih.gov Notably, 7-ketocholesterol, 6-ketocholestanol, and 7-ketocholestanol are potent inhibitors of ChEH. nih.gov As the AEBS is identical to ChEH, ligands of the AEBS are also inhibitors of the enzyme. This includes the drug tamoxifen and other synthetic ligands. nih.govwikipedia.org

| Inhibitor | Notes |

| 7-ketocholesterol | Effective inhibitor |

| 6-ketocholestanol | Effective inhibitor |

| 7-ketocholestanol | Apparent Ki lower than the Km for either substrate |

| Tamoxifen | Prototypical AEBS ligand and ChEH inhibitor |

| PBPE | Selective AEBS ligand and ChEH inhibitor |

A selection of identified inhibitors of cholesterol-epoxide hydrolase. nih.govnih.gov

Subsequent Metabolic Transformations of Cholestane-3beta,5alpha,6beta-triol

The product of ChEH activity, cholestane-3beta,5alpha,6beta-triol, is not an end-product and undergoes further metabolic conversion.

Conversion to 6-oxo-Cholestan-3beta,5alpha-diol

In certain cellular contexts, particularly in tumor cells, cholestane-3β,5α,6β-triol (CT) is metabolized to 6-oxo-cholestan-3β,5α-diol (OCDO). nih.govosti.gov This conversion represents a significant step in a metabolic pathway that diverges from the formation of tumor-suppressive metabolites. nih.gov While the conversion of CT to OCDO has been established, the specific enzyme responsible for this dehydrogenation reaction is currently under investigation. nih.govresearchgate.net In rats, cholestane-3beta,5alpha-diol-6-one has been identified as a major neutral metabolite following the oral administration of cholestane-3beta,5alpha,6beta-triol. nih.gov

Interactions with Other Steroid-Modifying Enzymes

The metabolic fate of 5,6α-Epoxy-5α-cholestane extends beyond its hydrolysis by cholesterol epoxide hydrolase, involving interactions with several other key steroid-modifying enzymes. These interactions highlight the compound's role as a substrate in various biotransformation pathways, including esterification, sulfation, and glutathione (B108866) conjugation. The stereochemistry of the epoxide group on 5,6α-Epoxy-5α-cholestane plays a crucial role in its recognition and processing by these enzymes, often rendering it a preferred substrate over its β-isomer.

Substrate Specificity for Acyl-CoA:Cholesterol Acyltransferase (ACAT)

Acyl-CoA:Cholesterol Acyltransferase (ACAT) is a critical enzyme responsible for the esterification of cholesterol and other sterols with fatty acids, leading to the formation of cholesteryl esters for storage or transport. Research has shown that 5,6α-Epoxy-5α-cholestane is a recognized substrate for both isozymes, ACAT1 and ACAT2. nih.gov This enzymatic reaction results in the formation of fatty acyl-cholesteryl esters. nih.gov

Notably, 5,6α-Epoxy-5α-cholestane has been demonstrated to be a superior substrate for ACAT compared to its diastereoisomer, 5,6β-Epoxy-5α-cholestane. nih.gov This substrate preference underscores the stereoselective nature of the ACAT-mediated esterification process.

Table 1: Substrate Activity of 5,6α-Epoxy-5α-cholestane with ACAT

| Enzyme | Substrate Activity | Product |

| ACAT1 and ACAT2 | Serves as a substrate; reported to be a better substrate than 5,6β-Epoxy-5α-cholestane. nih.gov | Fatty acyl-cholesteryl ester nih.gov |

Substrate Specificity for Sulfotransferase 2B1b (SULT2B1b)

Sulfotransferase 2B1b (SULT2B1b) is a key enzyme in the sulfation of cholesterol and various oxysterols, a process that modulates their biological activity and facilitates their elimination. 5,6α-Epoxy-5α-cholestane has been identified as a substrate for SULT2B1b. nih.gov The enzymatic reaction involves the transfer of a sulfonate group to the 3β-hydroxyl position, yielding the 3β-sulfate of 5,6α-Epoxy-5α-cholestane. nih.gov

Similar to its interaction with ACAT, 5,6α-Epoxy-5α-cholestane exhibits greater substrate suitability for SULT2B1b than its β-isomer. nih.gov This preference further illustrates the importance of the epoxide's stereochemistry in enzymatic recognition and transformation.

Table 2: Substrate Activity of 5,6α-Epoxy-5α-cholestane with SULT2B1b

| Enzyme | Substrate Activity | Product |

| SULT2B1b | Functions as a substrate; demonstrated to be a better substrate than 5,6β-Epoxy-5α-cholestane. nih.gov | 3β-sulfate of 5,6-EC nih.gov |

Substrate Specificity for Glutathione Transferase B

Glutathione Transferase B is an enzyme involved in the detoxification of various electrophilic compounds by catalyzing their conjugation with glutathione. Notably, 5,6α-Epoxy-5α-cholestane is a specific substrate for rat liver Glutathione Transferase B, and interestingly, it is the sole 5,6-epoxycholesterol (B1239861) substrate for this enzyme. nih.govnih.gov

In studies using the soluble supernatant of rat liver homogenate, the conjugation of 5,6α-Epoxy-5α-cholestane with glutathione was observed at a rate of 0.2-0.5 pmol per minute per milligram of protein when the substrate concentration was 4 µM. nih.gov The two forms of Glutathione Transferase B were found to be equally responsible for this enzymatic activity, with an approximate rate of 100 pmol per minute per milligram of protein. nih.gov In contrast, other glutathione transferases, such as AA, A, C, and E, showed no reactivity towards this substrate. nih.gov The kinetics of this reaction are complex and have been suggestive of substrate inhibition. nih.gov

Table 3: Substrate Activity of 5,6α-Epoxy-5α-cholestane with Glutathione Transferase B

| Enzyme | Source | Substrate Specificity | Reaction Rate |

| Glutathione Transferase B | Rat Liver | Specific substrate; the only 5,6-epoxycholesterol isomer to be conjugated. nih.govnih.gov | 0.2-0.5 pmol/min/mg protein (in soluble supernatant with 4 µM substrate). nih.gov Approx. 100 pmol/min/mg protein (for purified enzyme forms). nih.gov |

Molecular and Cellular Biological Interactions of 5,6alpha Epoxy 5alpha Cholestane

Classification as an Oxysterol and Cholesterol Metabolite

5,6α-Epoxy-5α-cholestane is formally classified as an oxysterol, a broad family of cholesterol oxidation products. chemicalbook.com It is specifically a 3β-hydroxy steroid, an epoxy steroid, and derives from a hydride of a 5α-cholestane. chemicalbook.com This compound is formed from cholest-5-ene (B1209259) through the formal addition of an oxygen atom across the 5,6 double bond, resulting in an α-configuration at both the C-5 and C-6 positions. It is recognized as a metabolite of cholesterol oxidation and can be generated through processes such as auto-oxidation. chemicalbook.comnih.gov

Metabolic studies have shown that 5,6α-Epoxy-5α-cholestane is a substrate for the enzyme cholesterol-5,6-oxide hydrolase, which converts it to cholestane-3β,5α,6β-triol. nih.gov This metabolic pathway is part of the broader system of cholesterol homeostasis and detoxification of potentially harmful cholesterol derivatives.

Regulatory Roles in Cellular Cholesterol Homeostasis

As an oxysterol, 5,6α-Epoxy-5α-cholestane participates in the intricate regulation of cellular cholesterol levels. Oxysterols are known to be non-genomic regulators of cholesterol homeostasis. chemicalbook.com

Oxysterols, as a class of molecules, are recognized for their ability to modulate cholesterol efflux from cells. chemicalbook.com This process is a critical component of reverse cholesterol transport, whereby excess cholesterol is removed from peripheral tissues for transport back to the liver. The activation of Liver X Receptors (LXRs) by oxysterols is a key mechanism that upregulates the expression of genes involved in cholesterol efflux, such as ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1). nih.gov While direct studies detailing the specific effects of 5,6α-Epoxy-5α-cholestane on these transporters are limited in the provided data, its role as an LXR ligand suggests its involvement in these pathways.

In addition to promoting efflux, oxysterols can also influence the uptake of cholesterol by cells. chemicalbook.com Research on isomeric cholesterol-5,6-epoxides, including the α-isomer, in rabbit aortic endothelial cells has shed light on their cellular uptake. The incorporation of these compounds is dependent on their concentration and is significantly influenced by the presence of serum lipoproteins in the culture media. nih.gov The uptake pattern, which is affected by temperature, points to a combination of receptor-mediated processes and non-specific or passive mechanisms. nih.gov This suggests that lipoproteins may act as carriers for 5,6α-Epoxy-5α-cholestane, facilitating its entry into cells.

Ligand-Receptor Interactions

A significant aspect of the biological activity of 5,6α-Epoxy-5α-cholestane is its ability to interact with specific nuclear receptors, thereby influencing gene expression.

Extensive research has identified 5,6α-Epoxy-5α-cholestane as an endogenous ligand for Liver X Receptors (LXRs). nih.gov LXRs are critical transcriptional regulators of cholesterol and fatty acid metabolism. The interaction of 5,6α-Epoxy-5α-cholestane with LXRs can modulate the expression of various target genes, thereby playing a role in maintaining lipid homeostasis.

The Liver X Receptor family consists of two isoforms, LXRα and LXRβ. 5,6α-Epoxy-5α-cholestane has been shown to be a modulator of both LXRα and LXRβ. In a multiplexed LXR-cofactor peptide interaction assay, it was observed to induce the recruitment of cofactor peptides to both isoforms. While it acts on both, there is evidence to suggest a degree of specificity and potent activity. In a radiolabeled ligand displacement assay, 5,6α-Epoxy-5α-cholestane demonstrated binding to LXRα. It has also been identified as a competitive ligand of the Antiestrogen (B12405530) Binding Site (AEBS), which is involved in its metabolism. nih.gov

Table 1: Binding Affinity of 5,6α-Epoxy-5α-cholestane

| Receptor/Binding Site | Ligand | Ki (nM) | Assay Type |

|---|---|---|---|

| Antiestrogen Binding Site (AEBS) | 5,6α-Epoxy-5α-cholestane (α-CE) | 66.5 ± 0.2 | Competitive Scatchard analysis with [3H]Tamoxifen |

Impact on Intracellular Signaling Cascades

The cholesterol derivative 5,6α-Epoxy-5α-cholestane actively engages with and modulates several key intracellular signaling cascades, influencing cellular behavior and responses. Its interactions are particularly noted in pathways related to lipid homeostasis and cell proliferation.

Modulation of Reactive Oxygen Species (ROS)-Dependent Cellular Processes

Research indicates that 5,6α-Epoxy-5α-cholestane is involved in processes that generate oxidative stress. In studies on human myeloma cell lines (HMCLs), the compound, along with its β-isomer, was found to induce cell death through a mechanism involving concomitant oxidative stress, known as oxiapoptophagy. nih.govmdpi.com This process highlights the compound's ability to trigger an overproduction of reactive oxygen species (ROS). researchgate.net In human myeloma cells, this ROS overproduction was demonstrated by the increased detection of superoxide (B77818) anion (O2•−). researchgate.net

Furthermore, the downstream metabolite of 5,6α-Epoxy-5α-cholestane, cholestane-3β,5α,6β-triol, has been shown to directly promote mitochondrial dysfunction by inducing ROS production in isolated mice liver mitochondria. nih.gov This suggests that the metabolic pathway of 5,6α-Epoxy-5α-cholestane contributes to cellular oxidative stress, which can, in turn, activate apoptotic mechanisms. nih.gov In vascular smooth muscle cells, 5,6α-Epoxy-5α-cholestane stimulates signaling pathways such as the epidermal growth factor receptor (EGFR)/phosphoinositide 3-kinase (PI3K)/Akt pathway, which are intricately linked with cellular stress responses and ROS. nih.gov

Effects on Cell Fate and Function in Research Models

The signaling interactions of 5,6α-Epoxy-5α-cholestane translate into significant effects on cell fate, including driving cells towards differentiation and programmed cell death, which has been a subject of investigation in various cancer models.

Investigations into Cellular Differentiation Processes

5,6α-Epoxy-5α-cholestane has been identified as a modulator of cellular differentiation, particularly in the context of cancer research. It is a known ligand for the Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that regulate gene transcription involved in lipid metabolism and keratinocyte differentiation. nih.gov The compound has been described as a potent endogenous LXRα ligand, binding with an EC50 of 76 nM. nih.govfocusbiomolecules.com In keratinocytes, 5,6α-Epoxy-5α-cholestane can induce the expression of LXR-responsive genes, demonstrating its role in modulating differentiation in specific cell types. nih.gov

Additionally, its accumulation is linked to the differentiation of breast cancer cells. nih.gov This effect is associated with its role as a substrate for the microsomal antiestrogen binding site (AEBS), a target for the anti-cancer drug tamoxifen (B1202). nih.govnih.gov The inhibition of the enzyme cholesterol-5,6-epoxide hydrolase (ChEH) by ligands like tamoxifen leads to the buildup of 5,6α-Epoxy-5α-cholestane, which contributes to the differentiation-inducing effects of these drugs. nih.govnih.gov

Studies on Programmed Cell Death (Apoptosis) Pathways

The role of 5,6α-Epoxy-5α-cholestane in inducing apoptosis has been well-documented, particularly in hematological malignancies. mdpi.com In human myeloma cell lines, both the α- and β-isomers of 5,6-epoxycholesterol (B1239861) show significant anti-tumor activity by inducing apoptosis. nih.govmdpi.com

The mechanism involves the activation of the mitochondrial intrinsic apoptotic pathway. mdpi.com Treatment of myeloma cells with 5,6α-Epoxy-5α-cholestane leads to a dose- and time-dependent increase in the enzymatic activity of the executioner caspases 3 and 7. mdpi.com This indicates the engagement of the final steps of the apoptotic cascade. The appearance of a sub-G1 DNA content in treated cells further confirms the induction of apoptotic cell death. mdpi.com This cytotoxic effect is not limited to cell lines; the compound also reduces cell viability and induces apoptosis in primary malignant plasma cells isolated from multiple myeloma patients. mdpi.com

Table 1: In Vitro Cytotoxicity of 5,6α-Epoxy-5α-cholestane in Human Myeloma Cell Lines This table summarizes the half-maximal inhibitory concentration (IC50) values of 5,6α-Epoxy-5α-cholestane in two different human myeloma cell lines after 48 hours of treatment.

| Cell Line | IC50 (µg/mL) at 48h |

| JJN3 | 11 |

| U266 | 31 |

Data sourced from MDPI. mdpi.com

Advanced Analytical Methodologies for 5,6alpha Epoxy 5alpha Cholestane Research

Chromatographic Separation Techniques

Chromatography is a fundamental tool in the analysis of 5,6α-Epoxy-5α-cholestane, allowing for its separation from complex mixtures, including other structurally similar sterols.

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas chromatography is a well-established method for the separation and quantification of cholesterol oxides, including 5,6α-Epoxy-5α-cholestane. nih.govnih.gov The technique is particularly suitable for analyzing volatile or derivatized non-volatile compounds. For the analysis of sterols, silylation is a common derivatization procedure to increase their volatility and thermal stability. nih.gov

Capillary GC columns, such as those coated with 95% dimethyl- and 5% diphenyl-polysiloxane, offer high resolution for separating various oxysterols. capes.gov.br A study on the analysis of cholesterol oxides in heart tissue demonstrated the suitability of a method using an SE 54 Supelco capillary column with a stepwise temperature program to separate cholesterol-5α,6α-epoxide from other related compounds. nih.gov Fast gas chromatography methods have also been developed, significantly reducing the analysis time to as little as 3.5 minutes while maintaining satisfactory resolution. capes.gov.br

| Parameter | Condition | Reference |

| Column | SE 54 Supelco capillary column | nih.gov |

| Temperature Program | 230 to 260°C at 20°C/min, then 260 to 290°C at 6°C/min | nih.gov |

| Internal Standard | 5-Androsten-3β-ol-17-one | nih.gov |

| Derivatization | Silylation | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Oxysterol Profiling

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of oxysterols, offering the advantage of operating at lower temperatures compared to GC, which minimizes the risk of sample degradation. nih.gov It is widely used for the profiling of oxysterols in various biological and food samples. hplc.eulipidmaps.org

Reversed-phase HPLC is a common mode used for the separation of cholesterol epoxides. acs.orgnih.gov A method for quantifying cholesterol epoxides in spray-dried egg utilized a reversed-phase column following derivatization with p-nitrobenzoyl chloride to enhance detection. acs.org For comprehensive oxysterol profiling, a multi-step process involving solid-phase extraction (SPE) to separate oxysterols from the bulk of cholesterol is often employed prior to HPLC analysis. lipidmaps.org This allows for the effective separation of mono-hydroxy sterols from those with additional functional groups, such as the epoxy group in 5,6α-Epoxy-5α-cholestane. lipidmaps.org

| Technique | Column | Mobile Phase | Application | Reference |

| Reversed-Phase HPLC | Ultrasphere-Si (5-µm) | Hexane–2-propanol (100:2) | Analysis of enone derivatives of oxysterols | hplc.eu |

| Reversed-Phase HPLC | C18 Sep-Pak cartridge (for cleanup) | Acetonitrile–methanol–water (45:45:10) | Separation of oxysterol fraction from cholesterol | hplc.eu |

| Reversed-Phase HPLC | Not specified | Not specified | Quantification of cholesterol epoxides in spray-dried egg | acs.org |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Product Visualization

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique frequently used for monitoring the progress of chemical reactions, such as the epoxidation of cholesterol to form 5,6α-Epoxy-5α-cholestane. nih.govyoutube.com It allows for the qualitative assessment of the conversion of reactants to products by comparing the spots of the reaction mixture with those of the starting materials. nih.gov

In the context of 5,6α-Epoxy-5α-cholestane research, TLC is used to follow the transformation of cholesterol during epoxidation reactions. nih.gov Since cholesterol and its epoxide are often not visible under UV light, visualization is achieved by staining the TLC plate with various reagents. youtube.comlibretexts.org A common method involves spraying the plate with a solution such as 50% methanolic sulfuric acid followed by heating, which reveals the separated compounds as colored spots. nih.gov The disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the epoxide product indicates the progress of the reaction. nih.govresearchgate.net

| Application | TLC Plate | Mobile Phase (Eluent) | Visualization Method | Observation | Reference |

| Reaction Monitoring | Silica Gel 60-F254 | Ethyl Acetate (B1210297) (EtOAc) | 50% methanolic sulfuric acid spray and heating | Disappearance of starting material spot | nih.gov |

| Epoxidation of Cholesterol | Not specified | Not specified | p-Anisaldehyde (PAA) stain | Visualization of non-UV active cholesterol and epoxide | youtube.com |

Mass Spectrometry for Identification and Quantification

Mass spectrometry, particularly when coupled with a chromatographic separation technique, is the gold standard for the definitive identification and sensitive quantification of 5,6α-Epoxy-5α-cholestane.

Gas Chromatography-Mass Spectrometry (GC/MS) with Selected Ion Monitoring

Gas Chromatography-Mass Spectrometry (GC/MS) combines the high separation power of GC with the sensitive and specific detection capabilities of MS. This technique is routinely used for the quantitative analysis of 5,6α-Epoxy-5α-cholestane in biological samples. nih.govnih.gov For enhanced sensitivity and specificity, the mass spectrometer is often operated in the selected ion monitoring (SIM) mode. mdpi.comtaylorandfrancis.com In SIM mode, the instrument is set to detect only a few specific ions that are characteristic of the target analyte, which significantly improves the signal-to-noise ratio and lowers the limits of detection. mdpi.com

For accurate quantification, an isotope dilution methodology is frequently employed, where a known amount of a deuterium-labeled version of 5,6α-Epoxy-5α-cholestane is added to the sample as an internal standard. nih.govnih.gov This approach corrects for any loss of the analyte during sample preparation and analysis, leading to highly reliable quantitative results. nih.gov

| Analyte | Internal Standard | Technique | Key Feature | Reference |

| 5,6α-Epoxy-5α-cholestane | Deuterium-labeled variant | GC/MS with Selected Ion Monitoring (SIM) | High specificity and reliable quantification | nih.gov |

| 5,6α-epoxycholesterol | Deuterated 5,6α-EC | GC/MS | Absolute requirement for accurate quantification | nih.gov |

Ultra-Performance Liquid Chromatography–High Resolution Mass Spectrometry (UPLC-ESI-HRMS)

Ultra-Performance Liquid Chromatography–High Resolution Mass Spectrometry (UPLC-ESI-HRMS) represents a state-of-the-art analytical platform for oxysterol research. nih.govmdpi.com UPLC utilizes smaller particle size columns compared to conventional HPLC, resulting in faster analysis times, better resolution, and increased sensitivity. nih.gov When coupled with electrospray ionization (ESI) and high-resolution mass spectrometry (HRMS), it allows for the precise mass measurement of the analyte, which greatly aids in its identification and confirmation.

This technique has been successfully applied to the quantitative analysis of various oxysterols in biological matrices such as plasma, cells, and tissues. nih.govaston.ac.uk 5α,6α-epoxycholestanol has been used as an internal standard in UPLC-ESI-HRMS analysis for the quantification of other sterols, demonstrating its utility within this analytical framework. chemicalbook.com The high sensitivity and specificity of UPLC-HRMS make it an invaluable tool for studying the subtle changes in the levels of 5,6α-Epoxy-5α-cholestane in various physiological and pathological states. aston.ac.uk

| Technique | Application | Advantage | Reference |

| UPLC-APCI-MS/MS | Simultaneous determination of cholesterol and eight oxysterols | Rapid and quantitative analysis in biological samples | nih.gov |

| UPLC-MS/MS | Quantification of oxysterols in different tissue types | Satisfactory precision and repeatability | mdpi.com |

| LC-MS/MS | Analysis of mitochondrial-specific oxysterol metabolism | Improved extraction efficiency and recovery of oxysterols | aston.ac.uk |

Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope Dilution Mass Spectrometry (ID-MS) stands as a definitive reference technique for the absolute quantification of 5,6alpha-Epoxy-5alpha-cholestane in various biological samples. nih.gov This method combines the high selectivity and sensitivity of mass spectrometry with the precision afforded by the use of a stable isotope-labeled internal standard. nih.gov For the analysis of this compound, a known quantity of its deuterated analogue is added to the sample at the earliest stage of preparation. nih.gov This "spiked" sample is then subjected to extraction, purification, and derivatization steps.

The core principle of ID-MS is that the stable isotope-labeled standard behaves almost identically to the natural, non-labeled compound throughout the entire analytical procedure, effectively compensating for any sample loss during work-up. nih.gov Following sample preparation, the mixture is typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov The instrument measures the signal intensity ratio between the endogenous analyte and the added isotopic standard. Since the amount of the standard is known, the absolute concentration of the native this compound in the original sample can be calculated with high accuracy and precision. nih.gov

Accurate quantification via ID-MS has been successfully applied to determine the levels of unesterified cholesterol-5,6-epoxides in human serum. nih.gov Research has demonstrated that the use of deuterated standards is an absolute requirement for the accurate measurement of these compounds due to significant variability in sample recovery. nih.govresearchgate.net For instance, levels of cholesterol epoxide in healthy individuals have been quantified, showing a range from 67 ng/mL to 293 ng/mL in one study. nih.gov

| Parameter | Finding | Source |

| Technique | Isotope Dilution-Mass Spectrometry (ID-MS) | nih.govnih.gov |

| Instrumentation | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| Internal Standard | Deuterated this compound | nih.govresearchgate.net |

| Application | Absolute quantification in human serum | nih.gov |

| Measured Levels | 67 - 293 ng/mL (in healthy subjects aged 23-35) | nih.gov |

Radiometric Techniques for Metabolic Tracing and Kinetic Studies

Radiometric techniques are powerful tools for investigating the metabolic fate and enzymatic kinetics of this compound. These methods involve using a version of the compound where one of its atoms has been replaced by a radioactive isotope, most commonly Carbon-14 (¹⁴C). nih.govnih.gov By introducing this radiolabeled tracer into a biological system, such as cell cultures or microsomal preparations, researchers can track its transformation into various metabolites over time. nih.gov

The primary advantage of this approach is its exceptional sensitivity, allowing for the detection and quantification of very small amounts of the compound and its metabolic products. The separation of the parent compound from its metabolites is typically achieved using Thin-Layer Chromatography (TLC). nih.govnih.gov As the different compounds migrate up the TLC plate, their positions can be visualized and quantified using autoradiography or phosphorimaging, which detects the radioactive emissions. nih.govnih.gov This allows for the direct measurement of enzymatic activity, such as the conversion of this compound to its diol metabolite, cholestane-3β,5α,6β-triol, by the enzyme cholesterol-5,6-epoxide hydrolase (ChEH). nih.gov

Application of Radiolabeled this compound

The application of radiolabeled this compound, specifically [¹⁴C]5,6α-epoxycholesterol, has been instrumental in elucidating its biochemical pathways. nih.gov In one key application, researchers incubated [¹⁴C]-labeled this compound with rat liver microsomes to measure the activity of ChEH. nih.gov By monitoring the conversion of the radiolabeled substrate into its product, cholestane-3β,5α,6β-triol, they were able to establish steady-state kinetics for the enzyme. nih.gov

Another significant use of the radiolabeled compound is in studying its chemical reactivity. nih.gov To assess the reactivity of the epoxide ring towards nucleophiles, [¹⁴C]5,6α-epoxycholesterol was used in experiments to see if it would form adducts. nih.gov The transformation, or lack thereof, was monitored by TLC, demonstrating that the compound is surprisingly unreactive in the absence of a catalyst. nih.gov These studies are crucial for understanding the compound's stability and potential biological interactions.

Autoradiography for Metabolite Detection

Autoradiography is a key detection method in radiometric studies of this compound metabolism. nih.govnih.gov After separating the radiolabeled parent compound from its metabolites on a TLC plate, the plate is exposed to X-ray film or a phosphor screen. The radioactive emissions from the ¹⁴C-labeled molecules create an image on the film, revealing the exact location of each compound. nih.gov

The intensity of the spots on the autoradiogram is proportional to the amount of radioactivity present, allowing for the quantification of both the remaining substrate and the newly formed metabolites. For example, TLC autoradiograms have been used to visualize the time-dependent conversion of [¹⁴C]5,6α-epoxycholesterol to cholestane-3β,5α,6β-triol, providing clear evidence of ChEH enzymatic activity. nih.gov This technique was also used to follow the transformation of [¹⁴C]-labeled cholesterol epoxides during reactivity studies, confirming their stability by observing the lack of new, more polar metabolite spots on the autoradiogram. nih.gov

| Research Question | Technique Used | Key Finding | Source |

| Enzyme Kinetics | Incubation of [¹⁴C]5,6α-epoxycholesterol with liver microsomes, followed by TLC and autoradiography. | Determined steady-state kinetics of cholesterol-5,6-epoxide hydrolase (ChEH). | nih.gov |

| Chemical Reactivity | Reaction of [¹⁴C]5,6-epoxycholesterols with nucleophiles, monitored by TLC and autoradiography. | Showed that the epoxide is stable and unreactive toward nucleophiles without a catalyst. | nih.gov |

Method Validation and Recovery Studies in Complex Biological Matrices

Validating analytical methods and performing recovery studies are critical for ensuring the accuracy of this compound quantification in complex biological matrices like human serum. nih.govresearchgate.net The process involves a multi-step work-up that includes extraction, pre-purification by solid-phase extraction (SPE), and derivatization (e.g., trimethylsilylation) before analysis by GC-MS. nih.gov Research has shown that significant losses of the analyte, ranging from 40% to 60%, can occur during these preparation steps. nih.govresearchgate.net

Structural Characterization and Computational Investigations of 5,6alpha Epoxy 5alpha Cholestane

Stereochemistry and Conformational Analysis

The spatial arrangement of atoms and the three-dimensional shape of 5,6α-Epoxy-5α-cholestane are crucial to understanding its chemical behavior and biological interactions.

Analysis of Diastereoisomeric Forms and Their Three-Dimensional Structures

5,6α-Epoxy-5α-cholestane is a diastereoisomer of 5,6β-Epoxy-5β-cholestane. chemicalbook.com The key stereochemical difference lies in the orientation of the epoxide ring relative to the steroidal backbone. In the α-isomer, the epoxide ring is situated on the same side as the C10 angular methyl group (β-face), while in the β-isomer, it is on the opposite side (α-face). This difference in stereochemistry leads to distinct three-dimensional structures.

Nuclear Overhauser Effect Spectroscopy (NOESY) data has further elucidated the conformation in solution. For 5,6α-Epoxy-5α-cholestane, interactions between the C6 hydrogen (H6) and the hydrogens of C8 and C19 are observed, indicating a conformation similar to that in the solid state. nih.gov In contrast, the H6 in the β-isomer interacts with the C3 hydrogen, consistent with a more bent conformation. nih.gov While conformational differences are observed in solution, they are less pronounced than in the solid state. nih.gov

Influence of Conformation on Biochemical Properties

The distinct conformations of the 5,6-epoxycholestane diastereomers have a significant impact on their biochemical properties and reactivity. The stereoselectivity of certain enzymes and receptors for 5,6α-Epoxy-5α-cholestane suggests that its specific three-dimensional structure is a key determinant for biological activity. nih.gov

For instance, 5,6α-Epoxy-5α-cholestane is a better substrate for acyl-coenzyme A:cholesterol acyltransferases (ACATs) and sulfotransferase 2B1b (SULT2B1b) compared to its β-isomer. nih.gov Furthermore, it is the exclusive substrate for glutathione (B108866) transferase B among the two diastereomers. nih.gov

The reactivity of the epoxide ring is also influenced by the conformation. Studies have shown that under catalytic conditions, only the 5,6α-isomer undergoes a ring-opening reaction with nucleophiles, proceeding via a trans-diaxial mechanism. nih.gov This reaction results in the formation of 6β-substituted-5α-cholestan-3β,5α-diols. nih.gov The 5,6β-isomer, on the other hand, remains unreactive under the same conditions. nih.gov This difference in reactivity underscores the importance of the conformational distinctions between the two diastereomers. nih.gov

X-ray Crystallography Studies of 5,6α-Epoxy-5α-cholestane Derivatives

X-ray crystallography has been instrumental in determining the precise three-dimensional structures of 5,6α-Epoxy-5α-cholestane and its derivatives in the solid state. To facilitate this analysis, commercial 5,6α-Epoxy-5α-cholestan-3β-ol (a common form of the compound) is often recrystallized from hot methanol. nih.gov

| Crystal Data for 5,6α-Epoxy-5α-cholestan-3β-ol • 1/2 methanol | |

| Formula | C27.5H48O2.5 |

| Molecular Weight | 418.66 |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 12.406(1) |

| b (Å) | 6.043(1) |

| c (Å) | 35.224(2) |

| β (°) | 94.042(3) |

| Volume (ų) | 2633.4(5) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.055 |

| Absorption Coefficient (mm⁻¹) | 0.066 |

| F(000) | 924 |

| Data sourced from a study on the unreactivity of cholesterol-5,6-epoxides. nih.gov |

Furthermore, X-ray diffraction analysis has been used to determine the structures of the products formed from the ring-opening reaction of 5,6α-Epoxy-5α-cholestane with nucleophiles. For example, the structures of 5α-hydroxy-6β-[2-hydroxyethylamino]cholestan-3β-ol (HAC) and 5α-hydroxy-6β-[2-hydroxyethylsulfanyl]cholestan-3β-ol (HSC) have been elucidated. nih.gov These studies confirmed that the nucleophilic attack occurs at the C6 position, leading to a trans-diaxial opening of the epoxide ring. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations provide a theoretical framework to investigate the structural and electronic properties of molecules, complementing experimental findings.

Density Functional Theory (DFT) for Optimized Geometry Predictions

Density Functional Theory (DFT) has become a widely used computational method for predicting the optimized geometries of molecules with a good balance of accuracy and computational cost. nih.govnih.gov For complex molecules like 5,6α-Epoxy-5α-cholestane, DFT calculations can provide valuable insights into the most stable three-dimensional arrangement of atoms.

DFT methods are employed to find the minimum energy structure on the potential energy surface, which corresponds to the optimized geometry. nih.gov These predicted geometries are often in close agreement with experimental data from X-ray diffraction. nih.gov For instance, bond lengths within the molecule can typically be predicted with an accuracy of within 2 picometers of experimental values. nih.gov While DFT is primarily a ground-state theory, time-dependent DFT (TD-DFT) can be used to investigate excited states. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule, providing crucial insights into its reactivity. bhu.ac.in The MEP surface illustrates the electrostatic potential experienced by a positive point charge at the molecule's surface. This map is color-coded to identify regions of varying electron density: red areas signify high electron density and are associated with nucleophilic or electron-rich sites, while blue areas indicate low electron density, corresponding to electrophilic or electron-poor sites. bhu.ac.inresearchgate.net

For 5,6alpha-Epoxy-5alpha-cholestane, an MEP analysis would predict the molecule's reactive behavior. The oxygen atom of the alpha-epoxide ring is expected to be a region of high electron density (depicted as red or yellow), making it a primary site for electrophilic attack. Conversely, the carbon atoms of the epoxide ring (C-5 and C-6) would exhibit a lower electron density, rendering them susceptible to nucleophilic attack, which is consistent with epoxide ring-opening reactions. nih.gov The remainder of the cholestane's saturated hydrocarbon skeleton would display a relatively neutral potential (green). This mapping is instrumental in predicting how the molecule will interact with biological receptors or chemical reactants, guiding the understanding of its metabolic fate and synthetic utility.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic properties. aimspress.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. aimspress.com

A large HOMO-LUMO gap indicates high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive. aimspress.com Computational studies on similar cholestane (B1235564) derivatives have shown significant energy gaps. For instance, the related compound 3β,6β-diacetoxy-5-hydroxy-5α-cholestane was found to have a large HOMO-LUMO gap of 6.94 eV, reflecting its high stability. mdpi.com For this compound, the HOMO is expected to be localized primarily on the epoxide oxygen due to its lone pairs of electrons, while the LUMO would be distributed across the C-O bonds of the epoxide ring. This distribution dictates the molecule's susceptibility to reactions involving electron transfer.

Table 1: Representative Frontier Molecular Orbital Data

| Parameter | Energy (eV) | Significance |

| HOMO Energy | -7.40 | Represents the energy of the highest occupied molecular orbital; indicates electron-donating ability. |

| LUMO Energy | -0.45 | Represents the energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 6.95 | The energy difference between HOMO and LUMO; a larger gap implies greater molecular stability and lower reactivity. mdpi.com |

Molecular Dynamics Simulations to Elucidate Conformational Flexibility

Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com These simulations provide a detailed view of a molecule's conformational flexibility and dynamics, which are essential for understanding its biological function and material properties.

For this compound, MD simulations can elucidate the flexibility of the steroid's four-ring backbone and its aliphatic side chain. Structural analyses have shown that rings A, C, and D are typically in a stable chair conformation, while the introduction of the epoxide forces ring B into a twisted conformation. nih.gov MD simulations can model the subtle movements and vibrations of these rings and the rotation around single bonds in the side chain. This dynamic behavior is crucial for its interaction with enzymes, such as cholesterol-5,6-epoxide hydrolase (ChEH), which metabolizes this compound. nih.govnih.gov Understanding the conformational landscape can reveal the specific shapes the molecule can adopt, which is a key determinant of its ability to bind to active sites of proteins or integrate into lipid membranes. The flexibility of molecular segments can significantly influence the thermomechanical performance of materials derived from such molecules. mdpi.com

Historical Perspectives and Emerging Research Avenues for 5,6alpha Epoxy 5alpha Cholestane

Evolution of Research Understanding Cholesterol Epoxides

The scientific journey to understand cholesterol epoxides, including 5,6α-Epoxy-5α-cholestane, began in the 1960s. nih.gov Initial research was driven by the hypothesis that cholesterol oxidation products could be implicated in the development of cancer. nih.gov The focus quickly narrowed to cholesterol-5,6-epoxides (5,6-ECs) for two primary reasons. Firstly, the presence of an oxirane (epoxide) group suggested they might act as alkylating agents, similar to other known carcinogenic epoxides. nih.govresearchgate.net Secondly, researchers observed that the enzyme cholesterol-5,6-epoxide hydrolase (ChEH), which metabolizes these epoxides, was induced in pre-cancerous skin lesions in rats exposed to UV radiation, suggesting a role in detoxification. nih.govresearchgate.net

However, subsequent studies in rodents did not find 5,6-ECs to be carcinogenic, which seemed to dismiss them as potent cancer-causing agents. nih.govresearchgate.net The narrative became more complex with clinical findings that showed elevated concentrations of the related isomer, 5,6β-epoxy-cholesterol, in the nipple fluids of patients with pre-neoplastic breast lesions and in the blood of those with endometrial cancers. nih.gov This reignited interest in the link between 5,6-EC metabolism and cancer. nih.gov

A pivotal and paradoxical discovery was that tamoxifen (B1202), a primary drug used in the treatment and prevention of breast cancer, is a potent inhibitor of the ChEH enzyme. nih.govnih.gov This inhibition leads to the accumulation of 5,6-ECs. nih.gov Contrary to the initial detoxification hypothesis, this accumulation was found to be involved in inducing differentiation and death in breast cancer cells, suggesting a potential therapeutic role for the epoxides themselves. nih.govnih.gov These conflicting observations have underscored the need for a more extensive investigation into the biochemistry and metabolism of cholesterol epoxides, moving the understanding from a simple detoxification narrative to a more nuanced view of these molecules as active biological regulators. nih.gov

| Time Period | Key Finding / Hypothesis | Primary Evidence |

| 1960s | Cholesterol epoxides (5,6-ECs) are proposed as potential carcinogens. | Presence of a reactive epoxide group; induction of ChEH in pre-neoplastic lesions. nih.govresearchgate.net |

| 1970s-1990s | 5,6-ECs are ruled out as potent, direct carcinogens. | Lack of carcinogenicity observed in rodent studies. nih.govresearchgate.net |

| Late 1990s - 2000s | Metabolism of 5,6-ECs is linked with cancer. | Anomalous increases of 5,6β-EC found in patients with pre-neoplastic breast lesions and endometrial cancers. nih.gov |

| 2010s - Present | 5,6-ECs are recognized as complex biological modulators with potential anti-cancer roles. | Discovery that tamoxifen inhibits ChEH, leading to 5,6-EC accumulation which induces cancer cell death and differentiation. nih.govnih.gov |

Current Research Gaps and Unresolved Questions in 5,6alpha-Epoxy-5alpha-cholestane Biochemistry

Despite decades of research, significant gaps remain in our understanding of 5,6α-Epoxy-5α-cholestane's precise biological functions. A primary unresolved question revolves around its paradoxical role in cancer. While its accumulation can be induced by anti-cancer drugs and appears to trigger cell death, the exact downstream pathways and molecular interactions that mediate this effect are not fully elucidated. nih.govnih.gov The initial hypothesis that 5,6-ECs act as spontaneous alkylating agents has been largely ruled out, as studies show they are surprisingly stable and unreactive toward nucleophiles without a catalyst. nih.gov This raises the question: what are their true endogenous targets and mechanisms of action?

The discovery that 5,6α-Epoxy-5α-cholestane is a modulator and potential endogenous ligand for the Liver X Receptor (LXR) has opened new avenues of inquiry. nih.govfocusbiomolecules.com However, the full physiological and pathological consequences of this interaction, particularly in the context of cholesterol homeostasis and diseases like atherosclerosis, are still under active investigation. focusbiomolecules.comguidechem.com

Furthermore, the stereoselectivity of the body's metabolic machinery towards cholesterol epoxides presents another area of incomplete knowledge. Enzymes such as acyl-coenzyme A:cholesterol acyltransferases (ACATs) and sulfotransferase 2B1b (SULT2B1b) show a preference for the 5,6α-isomer over the 5,6β-isomer. nih.gov The biological significance of this stereoselective metabolism and the distinct roles of each diastereoisomer in cellular processes are not yet fully understood. Resolving these questions is critical to clarifying the complete biochemical profile of 5,6α-Epoxy-5α-cholestane and its potential as a biomarker or therapeutic target.

Development of Novel Chemical Biology Probes and Tools

Advancing the study of 5,6α-Epoxy-5α-cholestane and other sterols is intrinsically linked to the development of sophisticated chemical biology tools. A significant challenge in studying cholesterol and its metabolites is their visualization and tracking within the complex environment of a living cell. nih.gov To this end, researchers have developed a variety of fluorescent probes. researchgate.net

Early approaches utilized intrinsically fluorescent cholesterol mimics, such as dehydroergosterol (B162513) (DHE) and cholestatrienol (CTL), which have minimal structural alterations but suffer from low fluorescence signals. researchgate.net A more common strategy involves attaching fluorophores to the cholesterol scaffold. Probes like NBD-cholesterol and BODIPY-cholesterol have been widely used for microscopic imaging. researchgate.netnih.gov However, the bulky nature of these fluorescent tags can alter the molecule's behavior, with studies showing that the intracellular trafficking of BODIPY-cholesterol, for example, differs significantly from that of natural cholesterol. nih.gov

More recent innovations aim to overcome these limitations. The emergence of click chemistry, utilizing alkyne-modified cholesterol and oxysterol analogs, offers a promising method that combines strong fluorescence with less structural perturbation. researchgate.net Additionally, new modular fluorescent probes are being designed. One such class, based on a 1,8-naphthalimide (B145957) scaffold (CNDs), allows for systematic modification of different parts of the probe to fine-tune its spectral properties and biological behavior, creating tools that more closely mimic natural cholesterol. nih.govbiorxiv.org These advanced probes are essential for dissecting the subcellular distribution and trafficking of cholesterol derivatives like 5,6α-Epoxy-5α-cholestane, helping to answer key questions about their transport and sites of action. nih.govbiorxiv.org

| Probe / Tool | Type | Primary Application |

| Filipin | Fluorescent Polyene Antibiotic | Binds to unesterified cholesterol, used to locate cholesterol in membranes. nih.govresearchgate.net |

| Dehydroergosterol (DHE) | Intrinsically Fluorescent Sterol | Mimics cholesterol with minimal structural change for trafficking studies. researchgate.net |

| NBD-cholesterol | Fluorophore-Labeled Cholesterol | Fluorescent imaging of sterol distribution in membranes. researchgate.netnih.gov |

| BODIPY-cholesterol | Fluorophore-Labeled Cholesterol | Commonly used for fluorescent imaging, though its behavior can differ from native cholesterol. nih.gov |

| Alkyne-cholesterol Analogs | Click-Chemistry Probe | Enables versatile labeling for tracking and pull-down experiments with minimal perturbation. researchgate.net |

| CND Probes | Modular Naphthalimide-based Probe | Advanced, environment-sensitive probes for live-cell imaging of cholesterol trafficking. nih.govbiorxiv.org |

Future Directions in Sterol Research Methodologies